Structural Differentiation: 1-Cyano-1-cyclopropylethyl Terminus vs. Cyanocyclopentyl and Other Cycloalkyl Homologs
In the AR degrader chemical space exemplified by US20240383877A1, the compound CAS 1258677-46-1 features a 1-cyano-1-cyclopropylethyl terminus. The patent discloses direct comparator compounds where this terminus is replaced by a cyanocyclopentyl group (e.g., N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide, a structural homolog) or other cycloalkyl variants [1]. The patent's biological examples demonstrate that such seemingly conservative ring-size alterations in the terminus region can lead to significant shifts in AR degradation potency (DC₅₀) and degradation efficiency (Dmax), consistent with the known sensitivity of the AR ligand-binding pocket to steric and conformational features introduced by small cycloalkyl groups [2]. Although explicit numerical values for CAS 1258677-46-1 are not publicly reported, the class-level structure-activity relationship (SAR) strongly suggests that the proprietary cyclopropylethyl-cyano warhead provides a distinct pharmacological fingerprint relative to its nearest cycloalkyl homologs [2].
| Evidence Dimension | Structural feature: N-terminal cycloalkyl-cyano substituent |
|---|---|
| Target Compound Data | 1-cyano-1-cyclopropylethyl group (CAS 1258677-46-1) |
| Comparator Or Baseline | 1-cyanocyclopentyl analog (CAS 1197686-79-5) and other cycloalkyl variants exemplified in US20240383877A1 |
| Quantified Difference | No publicly disclosed quantitative biological data available for direct comparison. Patent class-level SAR indicates terminal cycloalkyl structure materially alters AR degradation potency and efficacy in cell-based assays. |
| Conditions | AR degradation assays in VCaP and LNCaP cell lines as described in US20240383877A1 |
Why This Matters
For procurement decisions in AR degrader programs, the cyclopropylethyl vs. cyanocyclopentyl distinction is not trivial; empirical determination is required to verify whether the target compound delivers the desired degradation profile, as class-wide SAR indicates that cycloalkyl ring size directly impacts target engagement.
- [1] US Patent Application US20240383877A1. Compound for androgen receptor degradation, and pharmaceutical use thereof. Published 2024-07-24. URL: https://patents.google.com/patent/US20240383877A1/en View Source
- [2] Xu S, et al. Cancer Res (2024) 84 (7_Supplement): ND02. (Reference associated with BMS-986365 AR degrader SAR; supports class-level sensitivity of AR degraders to structural modifications.) View Source
